molecular formula C6H8N2O B1670924 3,5-Dimethylpyrazin-2-ol CAS No. 60187-00-0

3,5-Dimethylpyrazin-2-ol

Cat. No.: B1670924
CAS No.: 60187-00-0
M. Wt: 124.14 g/mol
InChI Key: AJYKJVCIKQEVCF-UHFFFAOYSA-N
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Description

3,5-Dimethylpyrazin-2-ol is an organic compound with the molecular formula C6H8N2O. It is a derivative of pyrazine, characterized by the presence of two methyl groups at the 3rd and 5th positions and a hydroxyl group at the 2nd position.

Mechanism of Action

Target of Action

3,5-Dimethylpyrazin-2-ol (DPO) is a novel quorum sensing molecule (QSM) employed by Vibrio cholerae . Quorum sensing (QS) is a form of bacterial communication based on the production and detection of QSMs to coordinate gene expression in a population-dependent manner . The primary targets of DPO are the regulatory proteins of Vibrio cholerae, specifically the VqmA regulatory protein .

Mode of Action

DPO interacts with its targets, the regulatory proteins of Vibrio cholerae, to regulate biofilm formation and virulence factor production . This interaction enables the bacteria to coordinate gene expression at the population-wide level in response to a specific signal .

Biochemical Pathways

The global transcriptomic responses to DPO in Vibrio cholerae have been mapped, showing that DPO affects the expression of almost 8% of all genes . Specifically, the expression of several genes involved in gut-colonization respond to DPO . This indicates that DPO plays a significant role in the biochemical pathways related to gut colonization.

Result of Action

The result of DPO’s action is the regulation of biofilm formation and virulence factor production in Vibrio cholerae . By interacting with the VqmA regulatory protein, DPO influences the expression of genes involved in these processes . This can have significant effects at the molecular and cellular levels, influencing the behavior of bacterial populations.

Action Environment

The action of DPO is influenced by environmental factors. For instance, DPO is produced by the commensal intestinal microflora , suggesting that its production and action may be influenced by the gut environment

Preparation Methods

3,5-Dimethylpyrazin-2-ol can be synthesized through several methods. One common method involves the redox reaction of dimethylpyrazine. Specifically, dimethylpyrazine can react with hydrogen peroxide or undergo deoxygenation of intermediates via pyridine-N-oxide catalyzed by sulfuric acid . Industrial production methods may vary, but they typically involve similar reaction conditions to ensure the efficient synthesis of the compound.

Chemical Reactions Analysis

3,5-Dimethylpyrazin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinones.

    Reduction: Reduction reactions can convert it into different pyrazine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sulfuric acid for catalyzed reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

3,5-Dimethylpyrazin-2-ol can be compared with other similar compounds such as:

Properties

IUPAC Name

3,5-dimethyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-3-7-6(9)5(2)8-4/h3H,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYKJVCIKQEVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30519771
Record name 3,5-Dimethylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60187-00-0
Record name 3,5-Dimethylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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